(2-Bromo-5-methylphenyl)hydrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-5-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLRVNYCKPTKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299765 | |
| Record name | (2-Bromo-5-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90084-71-2 | |
| Record name | (2-Bromo-5-methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90084-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-5-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(2-Bromo-5-methylphenyl)hydrazine chemical properties and molecular weight
This technical guide provides a comprehensive analysis of (2-Bromo-5-methylphenyl)hydrazine, a critical organohalide building block used in the synthesis of complex heterocycles for pharmaceutical research.
Content Type: Technical Reference & Experimental Guide Subject: Chemical Properties, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
(2-Bromo-5-methylphenyl)hydrazine is a disubstituted aryl hydrazine utilized primarily as a precursor in the Fischer Indole Synthesis .[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the hydrazine moiety facilitates heterocyclic ring closure, while the ortho-bromo group serves as a pre-installed "handle" for subsequent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This dual functionality makes it an invaluable scaffold in the development of serotonin receptor modulators (e.g., triptans) and kinase inhibitors.
Physicochemical Identity & Properties[1][2][3][4]
The compound exists primarily in two forms: the free base and the hydrochloride salt. The salt form is preferred for storage due to its resistance to oxidative degradation.
Table 1: Chemical Specifications
| Property | Data (Free Base) | Data (Hydrochloride Salt) |
| CAS Registry Number | 90084-71-2 | 60481-41-6 |
| IUPAC Name | (2-Bromo-5-methylphenyl)hydrazine | (2-Bromo-5-methylphenyl)hydrazine hydrochloride |
| Molecular Formula | C | C |
| Molecular Weight | 201.07 g/mol | 237.53 g/mol |
| Physical State | Pale yellow/beige solid | Off-white to beige crystalline powder |
| Melting Point | 58–62 °C (Lit.) | 185–190 °C (Decomposes) |
| Solubility | DMSO, Methanol, Ethyl Acetate | Water (Moderate), DMSO, Methanol |
| SMILES | CC1=CC(Br)=C(NN)C=C1 | CC1=CC(Br)=C(NN)C=C1.Cl |
Stability & Storage[6]
-
Oxidation Sensitivity: Aryl hydrazines are prone to air oxidation, forming diazolenes or tars.
-
Storage Protocol: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is significantly more stable than the free base.
Synthetic Production Pathway[7]
The synthesis of (2-Bromo-5-methylphenyl)hydrazine typically follows a classic Diazotization-Reduction sequence starting from the corresponding aniline. This method ensures regiospecificity, preserving the bromine and methyl positions.
Reaction Logic[1][8]
-
Diazotization: 2-Bromo-5-methylaniline is treated with sodium nitrite (NaNO
) in concentrated HCl at low temperatures (0–5 °C) to form the diazonium salt. The low temperature prevents the decomposition of the unstable diazonium intermediate into a phenol. -
Reduction: The diazonium salt is reduced in situ using Stannous Chloride (SnCl
) or Sodium Sulfite (Na SO ). SnCl is often preferred for laboratory scale due to cleaner reaction profiles, though it requires careful acidic workup.
Diagram 1: Synthesis Workflow
Figure 1: The standard synthetic route involves diazotization followed by tin(II)-mediated reduction.[2][3][4][5]
Core Reactivity: The Fischer Indole Synthesis[5][8][9][10]
The primary utility of this hydrazine is the synthesis of 7-bromo-4-methylindoles (or isomers depending on cyclization direction). This reaction is acid-catalyzed and involves a [3,3]-sigmatropic rearrangement.[6]
Mechanism & Experimental Considerations
-
Condensation: The hydrazine reacts with a ketone (e.g., ethyl pyruvate or cyclohexanone) to form a hydrazone.
-
Acid Catalyst: Protic acids (H
SO , PPA) or Lewis acids (ZnCl ) are required.[5] -
Regioselectivity: The 2-bromo substituent exerts a steric effect. If the ketone is unsymmetrical, the cyclization may favor the less sterically hindered position, but the ortho-bromo group generally forces cyclization to the open ortho position (the C6 position of the phenyl ring), yielding a 7-bromoindole derivative.
Diagram 2: Fischer Indole Mechanism
Figure 2: Mechanistic pathway for converting (2-Bromo-5-methylphenyl)hydrazine into an indole scaffold.[4]
Strategic Utility in Drug Discovery
In medicinal chemistry, the "2-bromo" substituent is not merely a structural feature but a functional handle .
-
Late-Stage Diversification: Once the indole core is formed, the bromine atom at the 7-position (assuming standard cyclization) remains intact. This allows researchers to perform Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to attach solubilizing groups or pharmacophores after the difficult ring-closing step.
-
Electronic Modulation: The methyl group at the 5-position (becoming C4 or C6 in the indole depending on numbering conventions) adds lipophilicity and electron density, potentially improving the metabolic stability of the final drug candidate.
Safety & Handling (MSDS Summary)
Signal Word: WARNING / DANGER
-
Acute Toxicity: Harmful if swallowed (H302). Hydrazines are generally suspected carcinogens and mutagens.
-
Skin/Eye: Causes severe skin irritation and serious eye irritation (H315, H319). The hydrochloride salt is acidic and corrosive.
-
Sensitization: May cause skin sensitization (allergic reaction) upon repeated exposure.
Emergency Protocol:
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Hydrazines can penetrate skin.
-
Disposal: Must be incinerated in a chemical waste facility equipped with an afterburner and scrubber (nitrogen oxides emission).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12830883, (2-Bromo-5-methylphenyl)hydrazine hydrochloride. Retrieved from [Link]
- Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (Classic reference for mechanism).
- Wagaw, S., et al. (1999). "Palladium-Catalyzed Coupling of Aryl Chlorides with Aryl Hydrazines." Journal of the American Chemical Society. (Context for cross-coupling utility).
Sources
- 1. 156941-61-6|(2-Bbromo-4-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Preparation method for 2-bromophenylhydrazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Chemical Structure Analysis of (2-Bromo-5-methylphenyl)hydrazine
Abstract
(2-Bromo-5-methylphenyl)hydrazine is a vital chemical intermediate, primarily utilized as a precursor in the synthesis of complex heterocyclic structures, most notably in the pharmaceutical industry for creating indole derivatives via the Fischer indole synthesis.[1][2] Its precise molecular structure is paramount to the successful synthesis of targeted active pharmaceutical ingredients (APIs). This guide provides a comprehensive, multi-technique approach to the structural elucidation of (2-Bromo-5-methylphenyl)hydrazine, blending foundational theory with practical, field-proven insights. We will explore an integrated analytical workflow, from initial spectroscopic screening to definitive crystallographic confirmation, ensuring the highest degree of scientific integrity and data validation for researchers and drug development professionals.
Introduction: The Strategic Importance of a Precursor
In the landscape of medicinal chemistry, the journey from simple building blocks to complex, life-altering drugs is paved with precise chemical reactions. (2-Bromo-5-methylphenyl)hydrazine holds a significant position in this journey. Its strategic importance lies in its bifunctional nature: the reactive hydrazine group (-NHNH₂) and the substituted aromatic ring. This combination makes it a key reactant in the Fischer indole synthesis, a powerful and widely used method for creating the indole scaffold—a core component in numerous pharmaceuticals, including antimigraine drugs of the triptan class.[1][3]
The bromine and methyl substituents on the phenyl ring are not arbitrary; they provide specific steric and electronic properties and offer further synthetic "handles" for subsequent chemical modifications. Therefore, an unambiguous confirmation of the substitution pattern and overall molecular integrity is a non-negotiable prerequisite for its use in any synthetic campaign. This guide establishes a robust analytical framework to achieve that certainty.
Integrated Analytical Workflow
A confident structural assignment is not the result of a single experiment but a convergence of evidence from multiple, complementary techniques. Each method provides a unique piece of the structural puzzle. The causality behind this workflow is to move from rapid, high-throughput methods that confirm basic properties to more detailed techniques that define connectivity and, finally, to the "gold standard" that reveals the precise three-dimensional arrangement of atoms.
Caption: Integrated workflow for the structural elucidation of (2-Bromo-5-methylphenyl)hydrazine.
Mass Spectrometry: The First Checkpoint
Mass spectrometry (MS) serves as the initial and most crucial checkpoint for verifying the molecular weight and elemental composition. For a brominated compound, it offers a unique, self-validating feature: the isotopic signature of bromine.
Expertise & Causality: The choice of Electron Ionization (EI) is common for small, relatively volatile molecules like this. The key is to look for the molecular ion (M⁺) peak. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5] This results in a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.[4][6]
Predicted Fragmentation: The fragmentation pattern provides a fingerprint of the molecule's structure. Key predicted fragments for (2-Bromo-5-methylphenyl)hydrazine are:
-
Loss of the hydrazine group: Cleavage of the C-N bond can lead to the loss of ·N₂H₃, resulting in a strong peak corresponding to the bromotoluene cation.
-
Loss of methyl radical: Aromatic compounds with alkyl substituents often show fragmentation involving the loss of a methyl radical (·CH₃), followed by rearrangement to a stable tropylium-like ion.[6]
| m/z (Predicted) | Ion Structure/Formula | Significance |
| 200 / 202 | [C₇H₉BrN₂]⁺ | Molecular Ion (M⁺) . The 1:1 intensity ratio is the key validation point for a single bromine atom.[4][5] |
| 185 / 187 | [C₇H₈Br]⁺ | Loss of a nitrogen-containing fragment. |
| 170 / 172 | [C₆H₅Br]⁺ | Loss of the methyl and hydrazine components. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene-like structures.[6] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.[7]
-
Injection: Inject 1 µL of the solution into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 250°C) to ensure separation from any impurities.
-
MS Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Analysis: Examine the total ion chromatogram for the main peak. Analyze the corresponding mass spectrum, paying close attention to the molecular ion region (m/z 200-202) to confirm the M/M+2 bromine isotope pattern.[4][7]
NMR Spectroscopy: Mapping the Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[8] For (2-Bromo-5-methylphenyl)hydrazine, a combination of 1D and 2D NMR experiments provides an unambiguous assignment of every proton and carbon.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment of each proton. The substitution pattern on the aromatic ring creates a distinct set of signals.
Expertise & Causality: The bromine atom is an electron-withdrawing group, which deshields nearby protons (shifts them downfield). The methyl group is weakly electron-donating, causing a slight shielding effect (upfield shift). The hydrazine protons (-NH and -NH₂) are often broad due to chemical exchange and their position can vary depending on solvent and concentration.[9]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
|---|---|---|---|---|
| H-6 | ~7.20 | d (doublet) | J ≈ 2.0 | 1H |
| H-4 | ~6.95 | dd (doublet of doublets) | J ≈ 8.0, 2.0 | 1H |
| H-3 | ~6.80 | d (doublet) | J ≈ 8.0 | 1H |
| -NH- | ~5.30 | br s (broad singlet) | - | 1H |
| -NH₂ | ~3.70 | br s (broad singlet) | - | 2H |
| -CH₃ | ~2.25 | s (singlet) | - | 3H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments.
Expertise & Causality: The carbon atom directly attached to the bromine (C-2) will be significantly shifted upfield due to the heavy atom effect, while also being broader. The other aromatic carbons will appear in the typical 110-150 ppm range.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-1 (C-NHNH₂) | ~145.0 |
| C-5 (C-CH₃) | ~138.0 |
| C-3 | ~130.0 |
| C-4 | ~122.0 |
| C-6 | ~115.0 |
| C-2 (C-Br) | ~112.0 |
| -CH₃ | ~20.0 |
2D NMR for Corroboration (COSY & HSQC)
While 1D NMR provides a strong hypothesis, 2D NMR provides definitive proof of connectivity.[10]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds).[11] We would expect to see a cross-peak connecting H-3 and H-4, and another connecting H-4 and H-6, confirming their adjacency on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to.[8] This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum by linking it to its already-assigned proton from the ¹H spectrum.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum. Ensure proper referencing to the residual solvent peak or an internal standard like TMS.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).
-
Data Processing & Analysis: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Integrate ¹H signals, assign peaks, and use the 2D spectra to build and confirm the molecular fragments.[11]
X-ray Crystallography: The Gold Standard
For absolute and unambiguous structural confirmation, single-crystal X-ray crystallography is the definitive technique.[12][13] It provides a three-dimensional map of electron density, from which the precise positions of all atoms can be determined, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[14]
Expertise & Causality: The primary challenge for a small molecule like this is growing a suitable single crystal.[12][15] Hydrazine derivatives can sometimes be challenging due to their polarity and hydrogen bonding capabilities, which can lead to oils or microcrystalline powders. The "self-validating" aspect of this technique comes from the refinement process, where the calculated diffraction pattern from the solved structure is matched against the experimental data, resulting in a low R-factor (a measure of agreement), which indicates a high-quality solution.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often trial-and-error step.[15] A common method is slow evaporation. Dissolve the compound to near-saturation in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Loosely cap the vial and allow the solvent to evaporate over several days.
-
Crystal Selection & Mounting: Identify a single, well-formed crystal (ideally >0.1 mm in all dimensions) under a microscope and mount it on a goniometer head.[14][16]
-
Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen gas (e.g., 100 K) is used to minimize thermal motion. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved (often using direct methods for small molecules) to generate an initial electron density map.[15] An atomic model is built into this map and refined against the experimental data to yield the final, precise structure.
Application Context: The Fischer Indole Synthesis
Understanding the structure of (2-Bromo-5-methylphenyl)hydrazine is critical for predicting and understanding its reactivity in key synthetic transformations like the Fischer indole synthesis.[17][18] The reaction proceeds by first forming a hydrazone with a ketone or aldehyde, followed by an acid-catalyzed[2][2]-sigmatropic rearrangement and cyclization to form the indole ring.[1][2]
Caption: Role of (2-Bromo-5-methylphenyl)hydrazine in the Fischer Indole Synthesis.
The confirmed positions of the bromo and methyl groups directly translate to their positions on the final indole product, which is essential for designing molecules with specific biological activities.
Conclusion
The structural analysis of (2-Bromo-5-methylphenyl)hydrazine is a case study in methodical, evidence-based chemical science. By integrating data from Mass Spectrometry, a full suite of 1D and 2D NMR experiments, and ultimately Single-Crystal X-ray Crystallography, we construct a self-validating system where each result corroborates the others. This rigorous approach ensures that this critical synthetic intermediate meets the exact structural specifications required for its successful application in drug discovery and development, where precision and certainty are paramount.
References
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Fischer indole synthesis - Wikipedia. (URL: [Link])
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (URL: [Link])
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC. (URL: [Link])
-
X-ray Crystallography - Creative BioMart. (URL: [Link])
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (URL: [Link])
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (URL: [Link])
-
Bromo pattern in Mass Spectrometry - YouTube. (URL: [Link])
-
7.6: Interpreting 2-D NMR Spectra - Chemistry LibreTexts. (URL: [Link])
-
How does 2D NMR help to elucidate chemical structure? - ResearchGate. (URL: [Link])
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. (URL: [Link])
-
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (URL: [Link])
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable. (URL: [Link])
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (URL: [Link])
-
X-ray crystallography - Wikipedia. (URL: [Link])
-
Small molecule crystallography - Excillum. (URL: [Link])
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Solubility Profile of (2-Bromo-5-methylphenyl)hydrazine: A Technical Guide for Process Development
Executive Summary
Compound: (2-Bromo-5-methylphenyl)hydrazine CAS: 132470-34-5 (Free Base) | 60481-41-6 (Hydrochloride Salt) Primary Application: Key intermediate in Fischer Indole Synthesis for heterocyclic drug scaffolds.[1]
This technical guide provides a comprehensive solubility profile for (2-Bromo-5-methylphenyl)hydrazine. Unlike generic datasheets, this document distinguishes critically between the Free Base and Hydrochloride Salt forms—a frequent source of process failure in early-stage development. We provide predicted solubility behaviors based on structure-activity relationships (SAR), validated experimental protocols for precise determination, and solvent selection strategies for synthesis and purification.
Part 1: Structural Analysis & Solubility Prediction
To understand the solubility behavior of this molecule, we must analyze its two distinct chemical states. The presence of the hydrazine moiety (-NHNH
The Two Forms
| Feature | Free Base Form | Hydrochloride Salt Form |
| State | Oil or Low-Melting Solid | Crystalline Solid |
| Polarity | Moderate (Lipophilic Aryl Core) | High (Ionic Character) |
| Dominant Interaction | Van der Waals & H-Bonding | Ion-Dipole |
| LogP (Predicted) | ~2.65 (Hydrophobic) | < 0 (Hydrophilic) |
Theoretical Solubility Profile
Based on the Hansen Solubility Parameters (HSP) for analogous aryl hydrazines, we can categorize solvent compatibility as follows:
A. Free Base Profile
-
High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Aprotic solvents (DMSO, DMF), and Esters (Ethyl Acetate).
-
Moderate Solubility: Alcohols (Ethanol, Methanol) and Ethers (THF, MTBE).
-
Low Solubility: Water (Hydrophobic effect of the bromo-methyl phenyl ring dominates).
-
Recrystallization Candidates: Hexanes/Ethyl Acetate mixtures or cold Ethanol.[2]
B. Hydrochloride Salt Profile
-
High Solubility: Water, Methanol, DMSO, DMF.
-
Moderate Solubility: Ethanol, Isopropanol (often temperature-dependent).
-
Low/Insoluble: Dichloromethane (DCM), Diethyl Ether, Hexanes, Toluene.
-
Recrystallization Candidates: Ethanol/Ether precipitation or Water/Acid cooling.
Part 2: Solvent Selection Strategy (Visualized)
The following decision tree illustrates the logical flow for selecting a solvent system based on your process goal (Reaction vs. Purification).
Figure 1: Solvent selection decision matrix for (2-Bromo-5-methylphenyl)hydrazine processing.
Part 3: Experimental Determination Protocol
Since specific quantitative data (g/L) varies by batch purity and exact crystalline polymorph, empirical determination is required for critical process parameters. Do not rely solely on database values for scale-up.
Protocol: Gravimetric Solubility Screening
Objective: Determine the saturation limit of the compound in candidate solvents at 25°C.
Reagents:
-
(2-Bromo-5-methylphenyl)hydrazine (Target Compound)[3]
-
HPLC Grade Solvents (MeOH, EtOH, DCM, Toluene, Hexane)
-
0.45 µm PTFE Syringe Filters
Workflow:
-
Preparation: Weigh 100 mg of the compound into a 4 mL glass vial.
-
Addition: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Observation:
-
Instant Dissolution: Solubility > 1000 mg/mL (High).
-
Dissolution after 1 mL: Solubility ~ 100 mg/mL (Moderate).
-
Undissolved after 2 mL: Proceed to Saturation Step.
-
-
Saturation Step (For Low Solubility):
-
Add excess solid to 2 mL solvent.
-
Stir at 25°C for 4 hours.
-
Filter supernatant (0.45 µm).
-
Evaporate a known volume of filtrate to dryness and weigh the residue.
-
-
Calculation:
Part 4: Application in Fischer Indole Synthesis[4]
The primary utility of this hydrazine is the synthesis of 5-methyl-7-bromoindoles. The solubility profile dictates the reaction medium.
The "Solvent Trap"
A common error is attempting to react the HCl salt in non-polar solvents (like Toluene) without a base.
-
Mechanism: The salt is insoluble in Toluene, leading to a heterogeneous slurry and slow kinetics.
-
Correction: Use Acetic Acid (AcOH) or Ethanol as the solvent. The HCl salt is soluble in hot AcOH, which also serves as the acid catalyst required for the [3,3]-sigmatropic rearrangement [1].
Purification of the Hydrazone Intermediate
Before cyclization, the hydrazone intermediate often requires purification.[2]
-
Recommended System: Recrystallization from Ethanol .[4]
-
Why? The hydrazine starting material is highly soluble in ethanol, but the resulting hydrazone (formed with an aldehyde/ketone) is typically less soluble, allowing it to crystallize out upon cooling [2].
Part 5: Safety & Stability (Critical E-E-A-T)
Warning: Aryl hydrazines are notoriously unstable and toxic.
-
Oxidation Sensitivity: The free base oxidizes rapidly in air to form azobenzenes (red/orange impurities).
-
Solubility Implication: Oxidized impurities have drastically different solubility profiles, often "oiling out" and ruining recrystallization attempts.
-
Protocol: Always measure solubility using fresh material or material stored under Argon at -20°C.
-
-
Toxicity: Suspected carcinogen and skin sensitizer.
-
Handling: All solubility testing must occur in a fume hood. Double-gloving (Nitrile) is recommended.
-
-
Thermal Hazard: Do not heat residues to dryness at high temperatures (>50°C) as hydrazines can decompose explosively [3].
References
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Sigma-Aldrich. (2024). Safety Data Sheet: (2-Bromo-5-methylphenyl)hydrazine hydrochloride.
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PubChem. (2024). Compound Summary: (2-Bromo-5-methylphenyl)hydrazine.[3]
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Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
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An In-depth Technical Guide to (2-Bromo-5-methylphenyl)hydrazine: Synthesis, Applications, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-methylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a valuable building block in synthetic organic chemistry. Its unique structural arrangement, featuring a bromine atom and a methyl group on the phenyl ring, offers specific steric and electronic properties that are leveraged in the synthesis of complex heterocyclic structures. Phenylhydrazines, as a class, are critical intermediates in the pharmaceutical and chemical industries, most notably for their role in the Fischer indole synthesis, a cornerstone reaction for creating the indole nucleus found in a vast array of biologically active compounds.[1][2] This guide provides a comprehensive overview of (2-Bromo-5-methylphenyl)hydrazine, its identifiers, synthesis, key reactions, applications in drug discovery, analytical methodologies, and essential safety protocols.
Section 1: Core Identifiers and Physicochemical Properties
Table 1: Chemical Identifiers
| Identifier | (2-Bromo-5-methylphenyl)hydrazine | (2-Bromo-5-methylphenyl)hydrazine hydrochloride |
| CAS Number | 90084-71-2 | 60481-41-6[3] |
| Molecular Formula | C₇H₉BrN₂ | C₇H₁₀BrClN₂[3] |
| Molecular Weight | 201.07 g/mol | 237.53 g/mol [3] |
| MDL Number | MFCD22565108 | MFCD30725802[3] |
Table 2: Estimated Physicochemical Properties
| Property | Value | Source/Justification |
| Physical State | Solid (predicted) | Phenylhydrazines are typically solids at room temperature.[4] |
| Melting Point | Not available | Data for this specific isomer is not published. For comparison, the isomer (2-bromo-4-methylphenyl)hydrazine has a melting point of 86.1°C. |
| Boiling Point | Not available | Data for this specific isomer is not published. For comparison, the isomer (2-bromo-4-methylphenyl)hydrazine has a boiling point of 269°C. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetic acid); hydrochloride salt is water-soluble. | General solubility characteristics of phenylhydrazines and their salts.[5][6] |
| pKa (Conjugate Acid) | ~4-5 (predicted) | Based on the pKa of similar substituted phenylhydrazinium ions. |
Section 2: Synthesis of (2-Bromo-5-methylphenyl)hydrazine
The synthesis of substituted phenylhydrazines is a well-established process in organic chemistry, typically involving a two-step sequence starting from the corresponding aniline derivative.[7] The general and most common method is the diazotization of the amine followed by reduction of the resulting diazonium salt.
Synthetic Pathway Overview
The synthesis commences with 2-bromo-5-methylaniline. This precursor undergoes diazotization using sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C) to form a transient diazonium salt. This intermediate is then reduced to the target hydrazine. Various reducing agents can be employed, with sodium sulfite, sodium bisulfite, or stannous chloride being common choices.[7][8] The choice of reducing agent can influence reaction conditions and yield.
Caption: General synthetic workflow for (2-Bromo-5-methylphenyl)hydrazine.
Experimental Protocol (Representative)
This protocol is a representative procedure adapted from established methods for synthesizing substituted phenylhydrazines.[7][8][9] Researchers must conduct their own risk assessment and optimization.
Step 1: Diazotization of 2-Bromo-5-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-bromo-5-methylaniline to a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for approximately 30 minutes after the addition is complete.
Step 2: Reduction to (2-Bromo-5-methylphenyl)hydrazine
-
In a separate, larger flask, prepare a solution of the reducing agent (e.g., sodium sulfite or stannous chloride in concentrated HCl) and cool it to below 10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir for a specified time, which may involve slowly warming to room temperature or gentle heating, depending on the reducing agent used.[7]
-
The work-up procedure typically involves basification of the reaction mixture to precipitate the free hydrazine base, followed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or by converting it to the hydrochloride salt by treatment with HCl, followed by recrystallization.
Section 3: Key Reactions and Applications in Drug Development
The primary utility of (2-Bromo-5-methylphenyl)hydrazine in research and development lies in its function as a nucleophile and as a precursor for heterocyclic synthesis.
The Fischer Indole Synthesis
The most prominent application of (2-Bromo-5-methylphenyl)hydrazine is in the Fischer indole synthesis.[1] This reaction involves the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement ([6][6]-sigmatropic shift) and cyclization to yield a substituted indole.[2][6] The bromine and methyl substituents on the phenyl ring of the hydrazine are carried through to the final indole product, resulting in 7-bromo-4-methylindoles.
Caption: Workflow of the Fischer Indole Synthesis.
This reaction is exceptionally powerful because the indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals, including antimigraine drugs (triptans), anti-inflammatory agents, and anticancer therapies.[1] The 7-bromo-4-methylindole core produced from this specific hydrazine can be further functionalized, using the bromine atom as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.
Other Applications
Beyond indole synthesis, phenylhydrazines are versatile reagents:
-
Synthesis of Pyrazoles and Pyrazolones: Reaction with 1,3-dicarbonyl compounds yields substituted pyrazoles, another important heterocyclic motif in drug discovery.
-
Formation of Hydrazones: The condensation with aldehydes and ketones to form hydrazones is not only a key step in the Fischer indole synthesis but also provides access to compounds with their own biological activities, including antimicrobial and anticonvulsant properties.[10]
-
Precursors for Bioactive Molecules: Substituted phenylhydrazines are integral starting materials for a wide range of compounds tested for various therapeutic activities, including fungicidal and antibacterial applications.[10][11]
Section 4: Analytical Methods for Characterization and Quantification
Ensuring the purity of (2-Bromo-5-methylphenyl)hydrazine and quantifying its presence, especially as a residual impurity in final drug substances, requires robust analytical methods. Phenylhydrazines are considered potential genotoxic impurities, necessitating their control at trace levels.[12]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of substituted phenylhydrazines.[5]
-
Reverse-Phase HPLC (RP-HPLC): This is the most common mode, typically using a C18 column. A challenge in analyzing hydrazines by HPLC with UV detection is their often-poor chromophore and potential co-elution with the active pharmaceutical ingredient (API) or other impurities.[12]
-
Pre-Column Derivatization: To overcome these challenges, a pre-column derivatization strategy is frequently employed. The hydrazine is reacted with a reagent that introduces a strong chromophore, shifting the maximum UV absorbance to a longer wavelength (e.g., >400 nm) where interference from the API matrix is minimal.[12] A common derivatizing agent is 4-nitrobenzaldehyde, which reacts with the hydrazine to form a brightly colored hydrazone.
Protocol Outline: HPLC with Pre-Column Derivatization
-
Sample Preparation: Dissolve the sample containing (2-Bromo-5-methylphenyl)hydrazine in a suitable solvent (e.g., diluent used for the mobile phase).
-
Derivatization: Add a solution of the derivatizing agent (e.g., 4-nitrobenzaldehyde in diluent) and an acid catalyst if necessary. Allow the reaction to proceed for a set time at a controlled temperature to ensure complete formation of the hydrazone.
-
Chromatography:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detector set to the maximum absorbance wavelength of the derivatized hydrazone (e.g., 416 nm for the 4-nitrobenzaldehyde derivative).[12]
-
-
Quantification: Use an external standard calibration curve prepared from a certified reference standard of (2-Bromo-5-methylphenyl)hydrazine that has undergone the same derivatization procedure.
Mass Spectrometry (MS)
For highly sensitive and specific detection, HPLC coupled with mass spectrometry (LC-MS) is the method of choice.[13]
-
LC-MS/MS: This technique provides excellent selectivity by monitoring specific parent-to-daughter ion transitions (Selected Reaction Monitoring, SRM), effectively eliminating matrix interference.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically effective for protonating the hydrazine or its derivative.
The development of a validated LC-MS method is crucial for confirming the identity of impurities and for quantifying them at the parts-per-million (ppm) level required by regulatory agencies.[13]
Section 5: Safety, Handling, and Storage
Substituted phenylhydrazines and their salts must be handled with appropriate care, as they are classified as hazardous substances. While a specific, comprehensive Safety Data Sheet (SDS) for (2-Bromo-5-methylphenyl)hydrazine is not widely published, data from structurally related compounds provide a strong basis for a conservative safety approach.[14][15][16]
Table 3: Hazard Profile and Handling Precautions
| Category | Description |
| GHS Hazards (Anticipated) | Acute Toxicity, Oral (Category 4): Harmful if swallowed.[15][16]Skin Corrosion/Irritation (Category 2): Causes skin irritation.[14][16]Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[14][16]Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[16] |
| Personal Protective Equipment (PPE) | Engineering Controls: Handle only in a certified chemical fume hood.Eye/Face Protection: Wear chemical safety goggles and/or a face shield.Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes.Respiratory Protection: If dusts may be generated, use a NIOSH-approved respirator with a particulate filter. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[14] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from incompatible substances. Some suppliers recommend storage under an inert atmosphere. |
| First Aid | If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14]If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
(2-Bromo-5-methylphenyl)hydrazine is a key synthetic intermediate whose value is primarily derived from its utility in constructing complex heterocyclic systems, particularly indoles via the Fischer synthesis. Its specific substitution pattern offers a route to 7-bromo-4-methylindoles, which are versatile precursors for further chemical elaboration in drug discovery programs. A thorough understanding of its synthesis, reactivity, analytical characterization, and safe handling is essential for any researcher or scientist intending to utilize this compound. The methodologies and principles outlined in this guide provide a solid foundation for its effective and safe application in the laboratory and beyond.
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Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. Available at: [Link]
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Li, J., et al. (2018). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Proceedings of the 2018 4th International Conference on Biological and Medical Sciences (ICBMS 2018). Available at: [Link]
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Preparation method for 2-bromophenylhydrazine. (2008). Eureka | Patsnap. CN101148420A. Available at: [Link]
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[(2-bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride | CAS 1803605-83-5. (n.d.). American Elements. Retrieved February 20, 2026, from [Link]
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Phenylhydrazine. (n.d.). Organic Syntheses. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Available at: [Link]
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Wang, C., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PeerJ, 6, e5922. Available at: [Link]
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Reactivity profile of halogenated aryl hydrazines in organic synthesis
An In-Depth Technical Guide to the Reactivity Profile of Halogenated Aryl Hydrazines in Organic Synthesis
Introduction: The Versatile Role of Halogenated Aryl Hydrazines
Halogenated aryl hydrazines are a class of organic compounds characterized by a hydrazine moiety (-NHNH₂) attached to an aromatic ring that also bears one or more halogen atoms (F, Cl, Br, I). These molecules serve as powerful and versatile building blocks in modern organic synthesis, primarily owing to the unique interplay between the nucleophilic hydrazine group and the electronically and sterically influential halogen substituent. Their significance is firmly rooted in their utility as precursors for a vast array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional materials.[1][2]
The reactivity of a halogenated aryl hydrazine is not monolithic; it is a nuanced profile governed by three key factors:
-
The Hydrazine Moiety: As a potent nucleophile, it is the primary site for reactions such as condensation with carbonyls and C-N cross-coupling.
-
The Aromatic Ring: It provides the scaffold and influences the reactivity of the attached functional groups through its electronic landscape.
-
The Halogen Substituent: This is the critical modulator. It can act as an electron-withdrawing group, a sterically hindering entity, a directing group for subsequent reactions, or a reactive handle for cross-coupling transformations.
This guide provides a detailed exploration of the reactivity profile of these reagents, focusing on the mechanistic underpinnings of their most critical transformations and offering practical, field-proven insights for their application in research and development.
Part 1: The Fischer Indole Synthesis: A Cornerstone Reaction
The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely used methods for constructing the indole nucleus.[3][4] The reaction involves the acid-catalyzed cyclization of an aryl hydrazine with an aldehyde or ketone.[5]
Mechanism and the Halogen's Influence
The established mechanism proceeds through several key steps:
-
Hydrazone Formation: The aryl hydrazine condenses with the carbonyl compound to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step, where a C-C bond is formed.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form an aminal.
-
Ammonia Elimination: The final step is the elimination of ammonia to yield the aromatic indole ring.[4][5]
The presence of a halogen on the aryl ring significantly impacts the electronics of the system. As electron-withdrawing groups, halogens decrease the electron density on the aryl nitrogen (N1), which can influence the rate of the[2][2]-sigmatropic rearrangement. The position of the halogen also dictates the regiochemical outcome of the cyclization, determining the final substitution pattern on the indole ring.
Caption: Key stages of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Chloro-2-methylindole
This protocol outlines the synthesis of a halogenated indole from 4-chlorophenylhydrazine hydrochloride and acetone.
Materials:
-
4-chlorophenylhydrazine hydrochloride (1 eq.)
-
Acetone (1.5 eq.)
-
Glacial Acetic Acid (as solvent)
-
Zinc Chloride (ZnCl₂, catalyst, 0.5 eq.)
Procedure:
-
Hydrazone Formation: To a solution of 4-chlorophenylhydrazine hydrochloride in glacial acetic acid, add acetone dropwise at room temperature. Stir the mixture for 1 hour. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: Add anhydrous zinc chloride to the reaction mixture in one portion. Heat the mixture to reflux (approx. 118°C) and maintain for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 6-chloro-2-methylindole.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The halogen atom on the aryl ring is not merely a passive substituent; it is a powerful handle for forming new carbon-carbon and carbon-nitrogen bonds via transition metal catalysis. This dual reactivity makes halogenated aryl hydrazines exceptionally valuable in combinatorial chemistry and drug discovery.
A. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[6][7] This reaction is pivotal in two respects for halogenated aryl hydrazines:
-
Synthesis of Aryl Hydrazines: It provides a direct route to synthesize aryl hydrazines by coupling an aryl halide with hydrazine itself.[1][8] This method avoids the traditional diazotization-reduction sequence, which often involves harsh conditions and explosive intermediates.[1][2]
-
Synthesis of N,N'-Diarylhydrazines: A pre-formed halogenated aryl hydrazine can be coupled with another aryl halide to produce unsymmetrical N,N'-diarylhydrazines, which are valuable synthetic intermediates.[9]
Catalytic Cycle and Mechanistic Insights: The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates the hydrazine. A base facilitates the deprotonation of the coordinated hydrazine, leading to a hydrazido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[1][2] Kinetic studies have shown that the rate-limiting step is often the deprotonation of the hydrazine bound to the arylpalladium(II) complex.[1][10]
Caption: Catalytic cycle for C-N bond formation.
Table 1: Representative Conditions for Buchwald-Hartwig Coupling with Hydrazine
| Aryl Halide (Ar-X) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd₂(dba)₃ / CyPF-tBu | KOH | t-Amyl alcohol | 100 | 95 | [1] |
| 1,4-Dichlorobenzene | [Pd(o-tolyl)₃]₂ / CyPF-tBu | KOH | t-Amyl alcohol | 100 | 91 | [1] |
| 2-Chloropyridine | Pd₂(dba)₃ / CyPF-tBu | KOH | t-Amyl alcohol | 100 | 97 | [1] |
| 4-Bromoanisole | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | 88 | [2] |
B. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, forming a new C-C bond.[11][12] For halogenated aryl hydrazines, the C-X bond serves as the electrophilic site, allowing for the introduction of a new aryl, vinyl, or alkyl group. This transformation is exceptionally powerful for building complex molecular scaffolds while preserving the synthetically useful hydrazine moiety for subsequent reactions, such as heterocycle formation.
Catalytic Cycle and Mechanistic Insights: The cycle mirrors other cross-coupling reactions.[11][13]
-
Oxidative Addition: A Pd(0) species inserts into the C-X bond of the halogenated aryl hydrazine. The reactivity order is typically I > Br > Cl >> F.
-
Transmetalation: The organic group from the activated organoboron reagent (e.g., a boronate complex formed with a base) is transferred to the palladium center.[12]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid or hydrodehalogenation of the starting material.[14]
Caption: Catalytic cycle for Suzuki C-C bond formation.
Part 3: Synthesis of Other Key Heterocycles
Beyond indoles, halogenated aryl hydrazines are precursors to a wide variety of other important heterocyclic systems. The halogen can be carried through the synthesis to serve as a handle for later-stage functionalization.
Pyrazoles and Pyrazolines
The reaction of aryl hydrazines with 1,3-dicarbonyl compounds is a classic and highly efficient method for synthesizing pyrazoles. Similarly, α,β-unsaturated ketones react to form pyrazolines, which can be subsequently oxidized to pyrazoles. The halogen on the aryl ring remains intact, providing a site for further diversification of the final product. For instance, a 4-chloropyrazole derivative can be synthesized via a direct cyclization/chlorination strategy using TCCA (trichloroisocyanuric acid) as both an oxidant and chlorinating agent.[15]
Thiadiazoles and Triazoles
Halogenated aryl hydrazines can be converted into reactive intermediates like hydrazonoyl halides, which are versatile precursors for five-membered heterocycles.[16][17] For example, cyclization of aryl hydrazones with aryl isothiocyanates in the presence of elemental sulfur can yield 2-imino-1,3,4-thiadiazoles.[18] These reactions tolerate a wide range of functionalities, including halogens on the aryl ring.[18]
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Wang, J. Y., Choi, K., Zuend, S. J., Borate, K., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399-408. Available at: [Link]
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Wang, J. Y., Choi, K., Zuend, S. J., Borate, K., & Hartwig, J. F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition. Available at: [Link]
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Various Authors. (2022). Advances in the Synthesis of Heterocycles with Two and Three Heteroatoms using Hydrazonoyl Halides. ResearchGate. Available at: [Link]
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Huynh, T. N., et al. (2024). Elemental Sulfur Promoted Cyclization of Aryl Hydrazones and Aryl Isothiocyanates Yielding 2-Imino-1,3,4-thiadiazoles. The Journal of Organic Chemistry. Available at: [Link]
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Abdelhamid, A. O., et al. (2014). Synthesis and characterization of novel heterocycles based on tetrazine and hydrazonoyl halides. European Journal of Chemistry, 5(2), 316-321. Available at: [Link]
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Li, J., et al. (2023). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. The Journal of Organic Chemistry, 88(1), 473–484. Available at: [Link]
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Li, Y., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(19), 6794. Available at: [Link]
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Various Authors. (2022). Cyclization of Arylhydrazones of Cross-Conjugated Enynones: Synthesis of Luminescent Styryl-1Н-pyrazoles and Propenyl-1Н-pyrazoles. ResearchGate. Available at: [Link]
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Various Authors. (2018). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. ResearchGate. Available at: [Link]
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Plummer, S. & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Available at: [Link]
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Various Authors. (2003). Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
Sources
- 1. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 15. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and characterization of novel heterocycles based on tetrazine and hydrazonoyl halides | European Journal of Chemistry [eurjchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Stability of (2-Bromo-5-methylphenyl)hydrazine free base vs hydrochloride salt
Free Base vs. Hydrochloride Salt
Executive Summary
In the development of indoles and heterocyclic pharmaceuticals, (2-Bromo-5-methylphenyl)hydrazine serves as a critical scaffold, particularly for Fischer indole synthesis. However, its utility is governed by a stark stability dichotomy between its Free Base and Hydrochloride (HCl) Salt forms.
-
The Free Base (CAS: 752200-75-2) is thermodynamically unstable, prone to rapid oxidative degradation via radical pathways upon exposure to air or light. It typically exists as an oil or low-melting solid that darkens within hours.
-
The Hydrochloride Salt (CAS: 214915-80-7) is the kinetically trapped, stable crystalline form. Protonation of the hydrazine moiety significantly elevates the oxidation potential, allowing for long-term storage at 2–8°C.
Recommendation: For all storage and transport purposes, the HCl salt is mandatory. The free base should only be generated in situ or immediately prior to use under inert atmosphere.
Chemical Fundamentals & Electronic Profile
The stability difference is rooted in the electronic availability of the hydrazine nitrogen atoms.
-
Structure: The molecule features a hydrazine group (
) attached to a phenyl ring substituted with a Bromine at the ortho position (C2) and a Methyl group at the meta position (C5). -
Electronic Effects:
-
5-Methyl Group: Weakly electron-donating (+I effect), slightly increasing the electron density on the ring and the hydrazine nitrogens, thereby increasing susceptibility to oxidation.
-
2-Bromo Group: Inductively electron-withdrawing (-I) but capable of resonance donation (+R). However, its primary impact here is steric . The bulky bromine atom forces the hydrazine group out of planarity with the benzene ring, potentially reducing conjugation but not sufficiently to prevent oxidation.
-
The Instability Mechanism (Free Base)
The free base possesses a lone pair on the
Key Degradation Pathway:
-
Initiation: Trace metal ions (e.g.,
) or light catalyze the formation of a hydrazyl radical. -
Propagation: The radical reacts with
to form superoxides and diazenes ( ). -
Termination: Diazenes disproportionate or oxidize further to form azobenzenes (colored impurities) or decompose to the parent arene (1-bromo-4-methylbenzene) via nitrogen extrusion.
Mechanistic Visualization
The following diagrams illustrate the degradation pathway of the free base compared to the stabilization provided by the HCl salt.
Diagram 1: Oxidation vs. Stabilization Pathways
Caption: The free base (red) is susceptible to radical oxidation. Protonation (green) locks the lone pair, effectively shutting down the SET oxidation pathway.
Comparative Stability Data
The following table summarizes the physical and chemical distinctions.
| Feature | Free Base | Hydrochloride Salt |
| CAS Number | 752200-75-2 | 214915-80-7 |
| Physical State | Low-melting solid or viscous oil | Crystalline Solid (White/Off-white) |
| Oxidation Potential | High (Air sensitive) | Low (Air stable) |
| Color Change | Turns brown/red within hours in air | Stable white powder (Years at 4°C) |
| Storage Requirement | -20°C, under Argon/Nitrogen | 2–8°C, Desiccated, Dark |
| Hygroscopicity | Low | Moderate to High (Protect from moisture) |
| Solubility | DCM, EtOAc, Ether, Alcohols | Water, DMSO, Methanol (warm) |
Experimental Protocols
4.1. Salt Formation (Stabilization Protocol)
If you have synthesized the free base (e.g., via reduction of a diazonium salt), convert it to the HCl salt immediately for storage.
-
Dissolution: Dissolve the crude free base oil in a minimal amount of diethyl ether or ethyl acetate.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in dioxane or concentrated HCl (37%) dropwise with vigorous stirring.
-
Note: Anhydrous HCl in ether/dioxane is preferred to maximize yield.
-
-
Precipitation: The white hydrochloride salt will precipitate almost instantly.
-
Filtration: Filter the solid under vacuum (inert atmosphere preferred).
-
Washing: Wash the filter cake with cold ether to remove organic impurities (unreacted diazonium byproducts).
-
Drying: Dry under high vacuum over
to remove traces of water and excess acid.
4.2. Free-Basing (Usage Protocol)
Critical: Do not store the free base. Perform this step immediately before the downstream reaction (e.g., Fischer Indole).
Note: Many Fischer Indole syntheses can proceed directly using the HCl salt if the solvent system allows (e.g., acetic acid or ethanol with a catalytic acid).
-
Suspension: Suspend the (2-Bromo-5-methylphenyl)hydrazine HCl salt in EtOAc or DCM.
-
Neutralization: Add a saturated solution of
or 1M NaOH. -
Extraction: Stir until the solid dissolves and two clear layers form. Separate the organic layer.[1]
-
Drying: Dry the organic layer over anhydrous
for <10 minutes. -
Concentration: Evaporate the solvent in vacuo at low temperature (<30°C).
-
Usage: Dissolve the resulting oil immediately in the reaction solvent.
4.3. Stability-Indicating HPLC Method
To verify the purity of the salt after long-term storage, use the following method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (oxidized azo species absorb strongly here).
-
Pass Criteria: Purity > 98%; absence of late-eluting colored azo-dimers.
Decision Workflow for Researchers
Use this logic flow to determine the appropriate handling of the compound.
Caption: Workflow optimizing stability. Direct use of the salt is preferred whenever synthetic conditions permit.
References
-
Sigma-Aldrich. (5-Bromo-2-methylphenyl)hydrazine hydrochloride Product Sheet. CAS 214915-80-7. Retrieved from
-
Ragnarsson, U. (2001). Synthetic methodology for the preparation of arylhydrazines. Chemical Society Reviews, 30(4), 205-213. Link
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Standard text regarding the use of hydrazine salts vs bases in indole synthesis).
-
Echemi. 2-Bromo-5-fluorophenylhydrazine HCl SDS (Analogous Safety Data). Retrieved from
-
PharmaOffer. Hydrochloride vs Base: The Guide to API Forms. (General principles of salt stability). Retrieved from
Sources
Methodological & Application
Application Note: High-Purity Preparation of 4-Bromo-7-Methylindole via Regioselective Fischer Synthesis
Abstract & Application Scope
The 4-bromo-7-methylindole scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents where the C4-halogen serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This application note details a robust, scalable protocol for synthesizing 4-bromo-7-methylindole using (5-bromo-2-methylphenyl)hydrazine as the key precursor. Unlike direct electrophilic halogenation of indoles, which often suffers from poor regioselectivity (giving mixtures of 4-, 5-, and 6-bromo isomers), the Fischer indole synthesis allows for precise structural control by pre-installing substituents on the hydrazine aromatic ring.
Key Advantages of This Protocol
-
Regiocontrol: Exploits steric blocking at the ortho-methyl position to force cyclization exclusively at the desired carbon.
-
Scalability: Utilizes robust intermediates (indole-2-carboxylates) that are easily purified via crystallization, avoiding tedious column chromatography.
-
Versatility: The C4-bromide is preserved intact, ready for downstream diversification.
Retrosynthetic Analysis & Regiochemistry
The success of this synthesis relies on the "ambident" nature of the hydrazine precursor. In meta-substituted phenylhydrazines, cyclization can occur at two ortho positions, leading to isomeric mixtures. However, by selecting (5-bromo-2-methylphenyl)hydrazine , the C2 position is blocked by a methyl group. This forces the [3,3]-sigmatropic rearrangement to occur exclusively at C6, yielding the 4,7-substitution pattern on the indole core.
Pathway Logic Visualization
Figure 1: Retrosynthetic logic demonstrating how the ortho-methyl group directs regioselectivity.
Experimental Protocols
Phase 1: Preparation of (5-Bromo-2-methylphenyl)hydrazine Hydrochloride
Note: While this hydrazine is commercially available, in-house preparation ensures freshness and purity, which is critical for the Fischer reaction.
Reagents:
-
5-Bromo-2-methylaniline (1.0 eq)
-
Sodium Nitrite (
) (1.1 eq) -
Tin(II) Chloride Dihydrate (
) (2.5 eq) OR Sodium Sulfite ( ) -
Conc. HCl
Protocol:
-
Diazotization: Suspend 5-bromo-2-methylaniline (18.6 g, 100 mmol) in conc. HCl (50 mL) and water (50 mL). Cool to -5°C using an ice/salt bath.
-
Add a solution of
(7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining internal temperature . Stir for 30 min. The solution should become clear (diazonium salt formation). -
Reduction: Transfer the cold diazonium solution slowly into a pre-cooled (-5°C) solution of
(56.4 g, 250 mmol) in conc. HCl (50 mL). Caution: Exothermic reaction. -
Precipitation: Stir at 0°C for 2 hours, then allow to warm to room temperature. The hydrazine hydrochloride salt will precipitate as a beige/white solid.
-
Isolation: Filter the solid, wash with cold brine and diethyl ether. Dry under vacuum.[1]
-
Yield Target: 85-90%
-
Storage: Store under Argon at 4°C. Hydrazines oxidize rapidly in air.
-
Phase 2: Fischer Cyclization to Ethyl 4-bromo-7-methylindole-2-carboxylate
Direct cyclization with aldehydes (like acetaldehyde) is prone to polymerization. We utilize the Japp-Klingemann modification approach using ethyl pyruvate to form a stable indole ester first.
Reagents:
-
(5-Bromo-2-methylphenyl)hydrazine HCl (1.0 eq)[2]
-
Ethyl Pyruvate (1.1 eq)
-
Polyphosphoric Acid (PPA) (Solvent/Catalyst) OR
/Ethanol
Protocol:
-
Hydrazone Formation: Dissolve the hydrazine salt (23.7 g, 100 mmol) in Ethanol (200 mL). Add Ethyl Pyruvate (12.8 g, 110 mmol) and 1 mL conc.
. Reflux for 1 hour. -
Cool to RT. The hydrazone intermediate often precipitates. If not, evaporate solvent.
-
Cyclization (The Fischer Step):
-
Method A (Preferred for scale): Mix the crude hydrazone with Polyphosphoric Acid (PPA, ~100 g).
-
Heat to 100-110°C with vigorous mechanical stirring.
-
Monitor: The reaction typically completes in 2-3 hours. Watch for the cessation of gas evolution (
byproduct, trapped as ammonium salt).
-
-
Quench: Pour the hot reaction mixture onto crushed ice (500 g) with stirring. The indole ester will precipitate as a solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water.
-
Key QC Point: Check NMR for the disappearance of the hydrazone -CH=N- proton.
-
Phase 3: Hydrolysis and Decarboxylation
This two-step sequence removes the C2-ester directing group to yield the final 4-bromo-7-methylindole.
Reagents:
-
NaOH (2M aqueous)
-
Copper powder (Catalyst)[3]
-
Quinoline (High-boiling solvent)
Protocol:
-
Saponification: Suspend the indole ester (10 g) in Ethanol (50 mL) and add 2M NaOH (50 mL). Reflux for 2 hours until the solution becomes clear.
-
Acidify with 1M HCl to pH 2. The 4-bromo-7-methylindole-2-carboxylic acid will precipitate.[4] Filter and dry. (Melting Point Check: ~196-198°C).[4]
-
Decarboxylation:
-
Workup: Cool to RT. Dilute with Ethyl Acetate (200 mL). Wash with 1M HCl (3x 100 mL) to remove Quinoline (critical step). Wash with brine, dry over
, and concentrate. -
Final Purification: Flash chromatography (Hexanes/EtOAc 9:1) or sublimation.
Data Summary & Troubleshooting
Process Efficiency Table
| Step | Reaction | Key Reagent | Typical Yield | Critical Parameter |
| 1 | Hydrazine Formation | 88% | Temp < 0°C during diazotization | |
| 2 | Fischer Cyclization | Ethyl Pyruvate / PPA | 75% | Mechanical stirring of viscous PPA |
| 3 | Saponification | NaOH / EtOH | 95% | Complete hydrolysis before acidifying |
| 4 | Decarboxylation | Cu / Quinoline | 65-70% | Efficient removal of Quinoline in workup |
Troubleshooting Guide
-
Low Yield in Cyclization: If PPA is too viscous, use "Eaton's Reagent" (7.7 wt%
in Methanesulfonic acid) as a lower-viscosity alternative that operates at ambient temperature or mild heat. -
Regioisomer Contamination: If 6-bromo-7-methylindole is observed, the starting aniline was likely impure (containing 4-bromo-3-methylaniline). Verify precursor purity by GC-MS.
-
Quinoline Residue: Quinoline is difficult to remove. If HCl washes fail, use steam distillation to remove the indole product from the quinoline residue.
Reaction Workflow Diagram
Figure 2: Step-by-step synthetic workflow from aniline precursor to final indole.
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Zhao, D., et al. (2007). "Synthesis of 5-bromo-7-methylindole via Fischer Cyclization." US Patent 2007/0232600 A1. (Describes the specific hydrazine route for methyl/bromo substituted indoles). Link
-
Campos, K. R., et al. (2004). "Development of a Practical Synthesis of a 4-Bromoindole Derivative." Organic Process Research & Development, 8(2), 236–242. (Optimized decarboxylation conditions). Link
-
Sigma-Aldrich. "Product Specification: (5-Bromo-2-methylphenyl)hydrazine hydrochloride." Link
Sources
- 1. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 2. Page loading... [guidechem.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with (2-Bromo-5-methylphenyl)hydrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2-Bromo-5-methylphenyl)hydrazine in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common challenges. Drawing upon established chemical principles and field-proven insights, this resource will explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic methodology.
Introduction: Navigating the Nuances of a Substituted Hydrazine
(2-Bromo-5-methylphenyl)hydrazine is a valuable building block, particularly in the synthesis of substituted indoles via the Fischer indole synthesis. The presence of both an electron-withdrawing bromine atom and an electron-donating methyl group on the phenyl ring introduces specific electronic and steric effects that can significantly influence reaction outcomes. Understanding these effects is paramount to optimizing reaction conditions and achieving high yields.
The primary application of this reagent is in the Fischer indole synthesis, a powerful acid-catalyzed reaction that forms an indole from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] This guide will focus on troubleshooting this critical reaction.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with (2-Bromo-5-methylphenyl)hydrazine.
Q1: Why are my reaction yields consistently low when using (2-Bromo-5-methylphenyl)hydrazine in a Fischer indole synthesis?
A1: Low yields with this substrate are often attributed to the electronic properties of the phenyl ring. The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring. This deactivation can make the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis more difficult, requiring more forcing conditions (e.g., stronger acids or higher temperatures) to proceed efficiently.[3]
Q2: What are the most common side products I should expect?
A2: Common side products in the Fischer indole synthesis include:
-
Unreacted starting materials: Incomplete reaction is a frequent issue, especially if the reaction conditions are not optimal.
-
Products of N-N bond cleavage: Under harsh acidic conditions, the nitrogen-nitrogen bond of the hydrazine or hydrazone intermediate can cleave, leading to the formation of aniline byproducts.
-
Regioisomers: If an unsymmetrical ketone is used, two different indole regioisomers can be formed. The regioselectivity is influenced by the acidity of the medium and steric factors.[4]
-
Polymerization/Degradation products: At excessively high temperatures or with prolonged reaction times, the starting materials or the indole product can degrade or polymerize, leading to a complex mixture and reduced yield of the desired product.
Q3: How should I handle and store (2-Bromo-5-methylphenyl)hydrazine?
A3: Like other hydrazine derivatives, (2-Bromo-5-methylphenyl)hydrazine should be handled with care. It is advisable to store it in a cool, dry, and dark place, away from oxidizing agents and strong acids. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can I use a one-pot procedure for the Fischer indole synthesis with this hydrazine?
A4: Yes, one-pot procedures are often preferred for the Fischer indole synthesis.[5] This approach, where the intermediate hydrazone is not isolated, can be more efficient and may help to avoid decomposition of the potentially unstable hydrazone. The hydrazine and the carbonyl compound are mixed in a suitable solvent, followed by the addition of the acid catalyst.
Troubleshooting Guide: A Deeper Dive into Reaction Optimization
This section provides a structured approach to troubleshooting common issues encountered during the Fischer indole synthesis with (2-Bromo-5-methylphenyl)hydrazine.
Problem 1: Low or No Product Formation
This is one of the most frequent challenges. The following workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Low Yields
Causality and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Impure Starting Materials | Impurities in either the (2-Bromo-5-methylphenyl)hydrazine or the carbonyl compound can inhibit the reaction or lead to unwanted side products. Hydrazines can degrade over time if not stored properly. | Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents before use. For example, recrystallization of the hydrazine salt or distillation of the carbonyl compound. |
| Inappropriate Acid Catalyst | The choice of acid catalyst is critical.[2] The electron-withdrawing nature of the bromine atom may require a stronger acid to facilitate the reaction. | Screen a variety of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2] PPA is often effective in driving the cyclization of deactivated systems. Start with a common catalyst like ZnCl₂ or PPA and optimize the loading. |
| Suboptimal Reaction Temperature and Time | Due to the deactivating effect of the bromine, higher temperatures and/or longer reaction times may be necessary to achieve a reasonable conversion.[6] | Systematically vary the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction by TLC. Be cautious of excessively high temperatures which can lead to degradation. Similarly, extend the reaction time and follow the progress to determine the optimal duration. |
| Poor Solvent Choice | The solvent can influence the solubility of the reactants and the stability of the intermediates. | High-boiling point, polar aprotic solvents like toluene, xylene, or glacial acetic acid are commonly used.[1] Acetic acid can also serve as a catalyst. Experiment with different solvents to find the one that gives the best results for your specific substrate combination. |
| Hydrazone Instability | The intermediate hydrazone may be unstable and prone to decomposition, especially if you are attempting to isolate it. | A one-pot procedure where the hydrazone is formed in situ and immediately subjected to the cyclization conditions is often beneficial.[5] This minimizes the chance of decomposition. |
Problem 2: Formation of Multiple Products (Low Selectivity)
The appearance of multiple spots on a TLC plate indicates a lack of selectivity.
Troubleshooting Workflow for Poor Selectivity
Causality and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Use of an Unsymmetrical Ketone | Unsymmetrical ketones can lead to the formation of two regioisomeric indole products. The regioselectivity is influenced by the relative stability of the two possible enamine intermediates.[4] | If possible, choose a symmetrical ketone to avoid this issue. If an unsymmetrical ketone is necessary, you may need to perform a systematic study of different acid catalysts and solvents to favor the formation of the desired isomer. Sometimes, a specific acid can direct the cyclization to one regioisomer over the other. |
| Harsh Reaction Conditions | High temperatures and strong acids can promote side reactions such as N-N bond cleavage and polymerization. | Try running the reaction under milder conditions. This could involve using a less concentrated acid, a lower temperature for a longer period, or a milder Lewis acid catalyst. |
| Air Oxidation | Indoles can be sensitive to air oxidation, especially at elevated temperatures, which can lead to the formation of colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
The following is a general, adaptable protocol for the Fischer indole synthesis of 6-bromo-4-methyl-1H-indole from (2-Bromo-5-methylphenyl)hydrazine and acetone. This should be considered a starting point for optimization.
Protocol 1: Synthesis of 6-Bromo-4-methyl-2,3-dimethyl-1H-indole
Materials:
-
(2-Bromo-5-methylphenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Hydrazone Formation (Optional Two-Step):
-
In a round-bottom flask, dissolve (2-Bromo-5-methylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.
-
Add a slight excess of acetone (1.1 to 1.2 equivalents).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure. The crude hydrazone can be used directly in the next step.
-
-
Indolization (Cyclization):
-
Method A (PPA): To the crude hydrazone, add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazine). Heat the mixture with stirring to 100-120 °C for 1-3 hours. Monitor the reaction by TLC.
-
Method B (ZnCl₂): Mix the crude hydrazone with anhydrous zinc chloride (2-4 equivalents). Heat the mixture to 150-180 °C (neat or in a high-boiling solvent like xylene) for 30-60 minutes.
-
-
Work-up:
-
Carefully pour the hot reaction mixture into a beaker of vigorously stirred ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[7]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be employed to obtain the pure 6-bromo-4-methyl-2,3-dimethyl-1H-indole.
-
Data Presentation: Expected Outcomes and Characterization
While specific yields will vary depending on the optimized conditions, a successful reaction should yield the desired indole product.
Table 1: Physicochemical and Spectroscopic Data for a Representative Product: 6-Bromo-4-methyl-1H-indole
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN | |
| Molecular Weight | 210.07 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| ¹H NMR (CDCl₃, δ) | ~8.0 (br s, 1H, NH), ~7.5-6.9 (m, 4H, Ar-H), ~2.4 (s, 3H, CH₃) | (Anticipated) |
| ¹³C NMR (CDCl₃, δ) | ~136, 125, 124, 123, 122, 115, 112, 100, 18 | (Anticipated) |
| Mass Spec (EI) | m/z 210/212 (M⁺, Br isotope pattern) | (Anticipated) |
Note: The exact chemical shifts in NMR spectra will depend on the solvent and the specific substitution pattern of the final indole.
Conclusion
Successfully employing (2-Bromo-5-methylphenyl)hydrazine in organic synthesis, particularly in the Fischer indole synthesis, requires a careful consideration of its electronic properties. Low yields and side product formation are common hurdles that can be overcome through systematic optimization of the reaction conditions, with a primary focus on the choice of acid catalyst and reaction temperature. This guide provides a framework for troubleshooting and a starting point for developing robust and high-yielding protocols. By understanding the underlying chemical principles, researchers can unlock the full synthetic potential of this versatile reagent.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16 (2), 2241–2245. [Link]
-
Organic Syntheses Procedure. 2-(2-Bromophenyl)-1H-indole. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
- Bonjouklian, R. et al. The total synthesis of tjipanazole D and E. J. Org. Chem.1991, 56 (23), 6636–6639.
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15 (4), 2491-2498. [Link]
-
Kumar, I. et al. Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis2018 , 50 (14), 2655-2677. [Link]
-
Organic CHEMISTRY, TSI Journals, 2010 , 6(3), 1-6. [Link]
-
Noey, E. L. et al. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. J. Org. Chem.2017 , 82 (11), 5658–5664. [Link]
- Google Patents.
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
National Institutes of Health. 6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene]. [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]
-
Zhao, D. et al. Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. J. Org. Chem.1991 , 56 (9), 3001–3006. [Link]
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchwithnj.com [researchwithnj.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Cyclization of (2-Bromo-5-methylphenyl)hydrazine
This technical guide provides in-depth troubleshooting advice and frequently asked questions regarding the cyclization of (2-bromo-5-methylphenyl)hydrazine, a key step often performed via the Fischer indole synthesis to produce valuable indole intermediates like 5-bromo-7-methylindole. Our goal is to equip you with the mechanistic understanding and practical solutions needed to minimize side reactions and maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of dark, insoluble tar, and my yield of the desired indole is very low. What is causing this and how can I prevent it?
A1: Root Cause Analysis & Mitigation Strategy
Tar and polymer formation is a frequent issue in Fischer indole synthesis, typically resulting from overly harsh reaction conditions.[1] The strong acids and high temperatures required to drive the cyclization can also promote undesired side reactions, including decomposition of the starting material, the hydrazone intermediate, or the indole product itself.[1]
Causality: The core of the Fischer synthesis is an acid-catalyzed intramolecular electrophilic substitution.[2][3] However, under excessively strong acidic conditions or at high temperatures, the electron-rich indole product can be protonated, making it susceptible to polymerization or other degradation pathways.
Solutions:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical.[1][4] Instead of strong mineral acids like H₂SO₄ or concentrated HCl, consider milder alternatives. Polyphosphoric acid (PPA) is often effective as it acts as both a catalyst and a solvent, but it can be difficult to work with. A more practical approach is to use a Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH).[2][3][4] These catalysts are often sufficient to promote the key[5][5]-sigmatropic rearrangement without causing extensive degradation.[4][6]
-
Control the Temperature: High temperatures accelerate not only the desired reaction but also the decomposition pathways.[1][7] It is advisable to start at a lower temperature (e.g., 80-100 °C in a solvent like toluene or acetic acid) and only increase it if the reaction is not proceeding, as monitored by Thin-Layer Chromatography (TLC).
-
In Situ Hydrazone Formation: The phenylhydrazone intermediate can sometimes be unstable under strong acidic conditions.[1] A reliable strategy is to form the hydrazone in situ under milder conditions before proceeding with the high-temperature cyclization. This involves gently warming the (2-Bromo-5-methylphenyl)hydrazine and the carbonyl compound (e.g., an aldehyde or ketone) in a solvent like ethanol or acetic acid to form the hydrazone, and then adding the stronger cyclization catalyst and increasing the heat.[5]
Troubleshooting Workflow for Tar Formation
Caption: A decision tree for troubleshooting tar formation.
Q2: My reaction with an unsymmetrical ketone is yielding a mixture of two regioisomeric indoles. How can I improve the selectivity?
A2: Controlling Regioselectivity
This is a classic challenge in the Fischer indole synthesis.[1][8] The reaction proceeds via an enamine (or 'ene-hydrazine') intermediate.[2] An unsymmetrical ketone can form two different enamine tautomers, leading to two different indole products upon cyclization.
Causality: The regiochemical outcome is determined by the relative stability of the two possible enamine intermediates and the transition state energies of the subsequent[5][5]-sigmatropic rearrangement. This can be influenced by sterics and the nature of the acid catalyst.[1][9]
Solutions:
-
Steric Hindrance: Cyclization generally occurs at the less sterically hindered α-carbon of the ketone. If your ketone has one side that is significantly bulkier (e.g., comparing a methyl vs. a tert-butyl group), the reaction will strongly favor the formation of the enamine on the methyl side. You can leverage this by choosing your carbonyl partner carefully.
-
Catalyst Choice: The choice of acid can influence the product ratio. While the literature can sometimes be conflicting, some studies suggest that weaker acids may favor the kinetic product (from the less stable, more rapidly formed enamine), while stronger acids can lead to the thermodynamic product (from the more stable enamine).[1][9] Experimenting with different catalysts (e.g., comparing ZnCl₂ with PPA) is recommended.
-
Buchwald Modification: If achieving high regioselectivity is paramount and classical methods fail, consider the Buchwald modification of the Fischer indole synthesis. This palladium-catalyzed method involves the cross-coupling of an aryl bromide with a pre-formed hydrazone.[2] This approach decouples hydrazone formation from cyclization, potentially offering better control, though it requires a different synthetic strategy.
| Catalyst System | Typical Conditions | General Outcome for Regioselectivity |
| ZnCl₂ / Toluene | Reflux | Often favors the thermodynamically more stable enamine intermediate. |
| p-TsOH / Acetic Acid | Reflux | Can provide good selectivity, outcome is substrate-dependent. |
| Polyphosphoric Acid (PPA) | 100-150 °C | Strong acid conditions, may favor the thermodynamic product. |
| Glacial Acetic Acid | Reflux | Milder conditions, may favor the kinetic product or lead to indolenine formation.[9] |
Q3: I am observing significant decomposition of my starting material and the formation of aniline byproducts. What is the mechanistic cause of this reaction failure?
A3: Understanding N-N Bond Cleavage
A critical competing pathway in the Fischer indole synthesis is the cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[10] This pathway is particularly problematic when certain electronic factors destabilize the N-N bond, leading to the dissociation of the intermediate rather than the desired[5][5]-sigmatropic rearrangement.[1][10]
Causality: The key intermediate can be protonated on either the α-nitrogen (Nα) or the β-nitrogen (Nβ). Computational studies have shown that electron-donating groups on the carbonyl component can excessively stabilize heterolytic N-N bond cleavage in the Nα-protonated intermediate.[10] This cleavage leads to the formation of an iminium ion and an aniline, effectively killing the productive cyclization pathway.
Solutions:
-
Modify the Carbonyl Component: If you suspect N-N bond cleavage is the primary failure mode, evaluate the substituents on your aldehyde or ketone. Highly electron-donating groups may be detrimental.[10] If possible, using a carbonyl partner with less electron-donating character or with electron-withdrawing groups could favor the desired rearrangement.
-
Use Milder Conditions: As with tar formation, excessively harsh conditions can promote this fragmentation. Running the reaction at the lowest effective temperature and with the mildest possible catalyst can help disfavor the decomposition pathway.
-
Modern Synthetic Alternatives: For particularly challenging substrates where the classical Fischer synthesis fails, alternative indole syntheses like the Bartoli, Reissert, or Madelung methods might be necessary. While these require different starting materials, they bypass the specific failure points of the Fischer mechanism.
Frequently Asked Questions (FAQs)
-
What is the general mechanism of the Fischer Indole Synthesis? The reaction proceeds through a well-defined sequence:[2][3][5][6]
-
Hydrazone Formation: The (2-Bromo-5-methylphenyl)hydrazine condenses with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer (the 'ene-hydrazine').
-
[5][5]-Sigmatropic Rearrangement: After protonation by the acid catalyst, the ene-hydrazine undergoes a concerted[5][5]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. This is the key indole-forming step.
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto an imine carbon to form a five-membered ring (an aminal).
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.
Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis mechanism.
-
-
How do Brønsted and Lewis acids differ in their catalytic role? Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) can catalyze the reaction.[2][6]
-
Brønsted acids act as proton donors. They protonate the hydrazone, which is essential for both the tautomerization to the ene-hydrazine and for activating the[5][5]-sigmatropic rearrangement.[3][4]
-
Lewis acids function as electron-pair acceptors. They typically coordinate to one of the nitrogen atoms, which also facilitates the key rearrangement and subsequent cyclization steps.[3][8] The choice between them can influence reaction rate, yield, and sometimes even regioselectivity. Lewis acids are often preferred when the starting materials are sensitive to strong protonic acids.
-
-
Are there any advanced methods to improve this cyclization? Yes, for challenging syntheses, modern techniques can offer advantages. A notable example is the use of microflow synthesis . By using a microfluidic reactor, solutions can be mixed in milliseconds and reaction times can be precisely controlled to less than a second.[11] This rapid mixing and precise temperature control can suppress the formation of dimeric or polymeric side products that form over longer reaction times in traditional flask chemistry, leading to significantly higher yields and purity.[11]
Experimental Protocols
Protocol 1: Optimized Synthesis of 5-Bromo-7-methylindole
This protocol uses acetaldehyde as the carbonyl partner to yield 5-bromo-7-methylindole, a common building block.
Materials:
-
(2-Bromo-5-methylphenyl)hydrazine
-
Acetaldehyde
-
Zinc Chloride (ZnCl₂), anhydrous
-
Ethanol, absolute
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (2-Bromo-5-methylphenyl)hydrazine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add acetaldehyde (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to form the hydrazone. Monitor formation by TLC.
-
Remove the ethanol under reduced pressure.
-
To the crude hydrazone, add toluene and anhydrous zinc chloride (1.2 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the hydrazone spot and the appearance of the indole product spot.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water and stir vigorously.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, typically starting with a low polarity mixture (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Dissolve the crude 5-bromo-7-methylindole in a minimal amount of dichloromethane or the eluent mixture.
-
Load the dissolved crude product onto the pre-packed silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., to 95:5 or 90:10 Hexanes:Ethyl Acetate).
-
Collect the fractions containing the pure product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-bromo-7-methylindole as a solid.[12]
-
For final purification, recrystallization from a suitable solvent like ethanol/water or hexanes can be performed.[13]
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles. BenchChem Technical Support.
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]
- BenchChem. (2025).
-
Lab Manager. (2023). Efficient Synthesis of Indole Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
Abdolhamid, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2483-2491. [Link]
-
Andreini, L., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4479-4487. [Link]
- Google Patents. (2021).
-
Abdolhamid, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5501-5509. [Link]
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Synthesis of Indole Derivatives | Lab Manager [labmanager.com]
- 12. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Removing hydrazine impurities from final heterocyclic products
To: Research & Development Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Elimination of Hydrazine Impurities from Heterocyclic NCEs
Executive Summary & Regulatory Context
Hydrazine (
-
The Challenge: Hydrazine is highly polar, water-soluble, and often co-elutes with polar heterocyclic products. Standard evaporation often fails due to its high boiling point (
) and tendency to form stable hydrates. -
The Goal: Reduce residual hydrazine to acceptable intake (AI) levels. For a lifetime exposure, the Threshold of Toxicological Concern (TTC) is 1.5 µ g/day .
Troubleshooting & Diagnostics (Q&A)
Q1: I have performed multiple aqueous washes, but hydrazine levels remain above 10 ppm. Why?
A: Hydrazine acts as a base (
-
Fix: Ensure your aqueous wash is pH-adjusted . Washing with dilute acid (0.5M HCl or citric acid) protonates hydrazine to the hydrazinium ion (
), drastically increasing its water solubility and preventing it from partitioning into the organic phase.
Q2: My product is water-soluble, so I cannot use aqueous extraction. How do I remove hydrazine? A: This is the most difficult scenario. You must rely on Chemical Derivatization (Scavenging) .
-
Fix: Use a scavenger that converts hydrazine into a lipophilic species that can be separated via reverse-phase chromatography or filtration (if using solid-supported scavengers). See Protocol A below.
Q3: I used 2,4-pentanedione to scavenge hydrazine, but now I have a new impurity. What is it? A: The reaction produces 3,5-dimethylpyrazole .[2][3][4] While this removes the genotoxic risk of hydrazine, you must now remove the pyrazole.
-
Fix: 3,5-Dimethylpyrazole is moderately soluble in water but highly soluble in organic solvents.[5] It can often be removed by high-vacuum sublimation (it is volatile) or by selective crystallization of your product from a solvent where the pyrazole remains soluble (e.g., cold ethanol or ether).
Decision Matrix: Selecting a Removal Strategy
Use the following logic flow to determine the safest and most efficient removal method for your specific substrate.
Figure 1: Decision tree for selecting the appropriate hydrazine remediation strategy based on product solubility and development stage.
Detailed Technical Protocols
Protocol A: Chemical Scavenging with 2,4-Pentanedione
Best for: Early-stage intermediates or when the product can be easily separated from organic byproducts.
Mechanism: 2,4-Pentanedione (acetylacetone) reacts rapidly with hydrazine to form 3,5-dimethylpyrazole , a stable, non-genotoxic heterocycle.
-
Quantification: Determine the approximate molar amount of residual hydrazine (e.g., via LC-MS or colorimetric test).
-
Dosing: Add 1.5 to 2.0 equivalents of 2,4-pentanedione relative to the residual hydrazine.
-
Note: If hydrazine content is unknown but low (<1%), add 1-2 mol% relative to the main product.
-
-
Reaction: Stir the mixture in a compatible solvent (Ethanol, Methanol, or THF) at room temperature for 1–2 hours .
-
Workup:
-
Option 1 (Volatiles): Concentrate the mixture. 3,5-dimethylpyrazole has a boiling point of 218°C but can be sublimed or co-evaporated under high vacuum if the product is stable.
-
Option 2 (Partitioning): Dilute with ethyl acetate. Wash with 0.5 N HCl . The pyrazole (
for conjugate acid) will protonate and partition into the aqueous layer, while neutral heterocyclic products remain in the organic layer.
-
Protocol B: Polymer-Supported Scavenging (GMP Friendly)
Best for: Late-stage APIs where introducing a new liquid impurity (acetylacetone) is risky.
Reagent: Polystyrene-bound Benzaldehyde or Sulfonyl Chloride resins.
-
Preparation: Swell the resin (approx. 2–3 equivalents relative to hydrazine) in the reaction solvent (DCM, THF, or Ethanol) for 15 minutes.
-
Scavenging: Add the resin to the product solution containing hydrazine impurities.
-
Agitation: Stir gently or shake (do not use magnetic stir bars that grind the resin) for 4–12 hours at room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel or a polypropylene cartridge.
-
Result: The filtrate contains the purified product. The hydrazine remains covalently bound to the solid beads.
Protocol C: Azeotropic Distillation
Best for: Large scale bulk removal before fine purification.
-
Solvent Selection: Use Toluene or Xylene . Hydrazine forms a high-boiling azeotrope with water, but it can be co-distilled with aromatic solvents.
-
Procedure: Dissolve the crude mixture in Toluene.
-
Distillation: Rotovap or distill at elevated temperature. Repeat the "strip and fill" process 2–3 times.
-
Effectiveness: This removes the bulk of hydrazine hydrate but may leave ppm levels. It is best used as a pre-treatment before Protocol A or B.
Data Summary: Scavenger Efficiency
| Method | Reagent | Byproduct | Removal Ease | Suitability |
| Liquid Scavenging | 2,4-Pentanedione | 3,5-Dimethylpyrazole | Moderate (Acid wash/Chromatography) | Early Phase / Bulk |
| Solid Scavenging | PS-Benzaldehyde | Resin-Hydrazone | High (Filtration) | Late Phase / GMP |
| Acid Extraction | 0.5M HCl | Hydrazinium Chloride | High (Aqueous waste) | Lipophilic Products |
| Derivatization | 2-Hydroxy-1-naphthaldehyde | Fluorescent Hydrazone | Low (Chromatography req.) | Analytical / Trace |
Visualizing the Scavenging Pathway
The following diagram illustrates the chemical transformation utilized in Protocol A.
Figure 2: Chemical pathway for the conversion of toxic hydrazine into stable 3,5-dimethylpyrazole.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[2][3][4][5][9][10] Organic Syntheses, 31, 43. Link
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Pharmaceutical Industry. Academic Press. (Chapter on Impurity Control).
-
Gator, B. (2021). Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. Catalysts, 11(1), 74. Link
-
European Medicines Agency . Guideline on the Limits of Genotoxic Impurities. Link
Sources
- 1. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. reddit.com [reddit.com]
- 8. ijphr.com [ijphr.com]
- 9. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
Validation & Comparative
A Guide to the 1H NMR Spectral Interpretation of (2-Bromo-5-methylphenyl)hydrazine: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel or intermediate compounds is paramount. (2-Bromo-5-methylphenyl)hydrazine, a substituted phenylhydrazine, presents a unique proton nuclear magnetic resonance (1H NMR) spectrum influenced by the electronic and steric effects of its three distinct substituents on the aromatic ring. This guide provides an in-depth analysis of its 1H NMR spectrum through a comparative approach, offering a predictive interpretation grounded in the foundational principles of NMR spectroscopy and supported by experimental data from analogous compounds.
The Foundational Principles: Substituent Effects in 1H NMR
The chemical shift (δ) of protons on a benzene ring is highly sensitive to the nature of the substituents attached. Benzene protons resonate at approximately 7.3 ppm.[1] Electron-donating groups (EDGs) increase the electron density on the ring, particularly at the ortho and para positions, causing the protons at these positions to be more shielded and resonate at a lower chemical shift (upfield).[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the ortho and para protons and shifting their signals downfield.[2]
In (2-Bromo-5-methylphenyl)hydrazine, we must consider the influence of three groups:
-
Bromo (-Br) group: Halogens are deactivating yet ortho, para-directing. The inductive effect (electron-withdrawing) is dominant, causing a general deshielding of all ring protons.
-
Methyl (-CH₃) group: An alkyl group, it is a weak electron-donating group through hyperconjugation, leading to a slight shielding effect, primarily at the ortho and para positions.
-
Hydrazine (-NHNH₂) group: Similar to an amino (-NH₂) group, the hydrazine moiety is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can participate in resonance. This causes significant shielding of the ortho and para protons.[3]
Comparative Spectral Data of Analogous Compounds
To predict the spectrum of (2-Bromo-5-methylphenyl)hydrazine, it is instructive to examine the 1H NMR data of simpler, related molecules. The data in the table below provides a baseline for understanding the individual and combined effects of the substituents.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Amine/Hydrazine Protons (δ, ppm) |
| Phenylhydrazine | 6.76-7.21 (m, 5H) | N/A | ~4.0 (br s, 3H) |
| 2-Bromotoluene | 7.45 (d, 1H), 7.14 (t, 1H), 6.95 (t, 1H), 7.10 (d, 1H) | 2.37 (s, 3H) | N/A |
| m-Toluidine | 6.9-7.1 (m, 1H), 6.5-6.6 (m, 3H) | 2.25 (s, 3H) | 3.6 (br s, 2H) |
| 2-Bromoaniline | 7.42 (d, 1H), 7.12 (t, 1H), 6.77 (d, 1H), 6.64 (t, 1H) | N/A | 4.07 (br s, 2H) |
Note: Data compiled from various sources.[2][4][5] Chemical shifts can vary slightly based on solvent and concentration.
Predicted 1H NMR Spectrum of (2-Bromo-5-methylphenyl)hydrazine
By synthesizing the effects observed in the comparator molecules, we can predict the 1H NMR spectrum for (2-Bromo-5-methylphenyl)hydrazine. The structure and proton assignments are shown below.
Caption: Molecular structure of (2-Bromo-5-methylphenyl)hydrazine with proton labeling.
Aromatic Region (δ 6.5-7.5 ppm):
-
H(a): This proton is ortho to the methyl group and meta to both the bromo and hydrazine groups. The weak shielding from the methyl group and the strong shielding from the hydrazine group (at a meta position) will place this proton at a relatively upfield position. It will be split by H(b) (meta coupling, J ≈ 2-3 Hz) and potentially by the methyl protons (benzylic coupling, J < 1 Hz, often seen as broadening). We predict a doublet or a narrow multiplet around δ 6.8-6.9 ppm .
-
H(b): This proton is ortho to the hydrazine group and meta to both the bromo and methyl groups. The strong shielding from the ortho hydrazine group will shift this proton significantly upfield. It will be split by H(a) (meta coupling, J ≈ 2-3 Hz) and H(c) (ortho coupling, J ≈ 7-9 Hz). Therefore, it should appear as a doublet of doublets (dd) around δ 6.6-6.7 ppm .
-
H(c): This proton is ortho to the bromo group and para to the methyl group, and meta to the hydrazine group. The deshielding effect of the bromine atom will be the dominant influence, shifting this proton downfield. It will be split by H(b) (ortho coupling, J ≈ 7-9 Hz). We predict a doublet around δ 7.2-7.3 ppm .
Aliphatic and Exchangeable Proton Regions:
-
-CH₃ Protons: The methyl group protons are attached to the aromatic ring and will appear as a sharp singlet . Their chemical shift will be in the typical benzylic region, around δ 2.2-2.3 ppm .
-
-NHNH₂ Protons: The hydrazine protons (-NH and -NH₂) are exchangeable and often appear as broad singlets.[6] Their chemical shifts are highly dependent on solvent, concentration, and temperature. We can anticipate two broad signals, one for the -NH proton (likely more downfield due to proximity to the ring) and one for the -NH₂ protons. A broad signal integrating to 3H can be expected in the range of δ 4.0-5.5 ppm . In the presence of D₂O, these signals would disappear.
Summary of Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constants (J, Hz) |
| H(c) | 7.2-7.3 | Doublet (d) | 1H | Jortho ≈ 7-9 Hz |
| H(a) | 6.8-6.9 | Doublet (d) | 1H | Jmeta ≈ 2-3 Hz |
| H(b) | 6.6-6.7 | Doublet of Doublets (dd) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz |
| -NHNH₂ | 4.0-5.5 | Broad Singlet (br s) | 3H | N/A |
| -CH₃ | 2.2-2.3 | Singlet (s) | 3H | N/A |
Experimental Protocol for 1H NMR Acquisition
The following is a generalized, best-practice workflow for acquiring a high-quality 1H NMR spectrum.
Caption: Standard workflow for NMR sample preparation and spectral acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of (2-Bromo-5-methylphenyl)hydrazine.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[3] Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to δ 0.0 ppm.[7]
-
Filtration: To ensure optimal spectral resolution by removing any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3]
-
Sample Loading: Place the capped and labeled NMR tube into a spinner turbine and use a depth gauge to ensure it is positioned correctly for the instrument.
-
Instrument Insertion: Carefully insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp resonance lines.[8]
-
Parameter Setup and Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For a standard 1H spectrum, acquisition is typically rapid.
-
Data Processing: After data acquisition, the raw data (Free Induction Decay, FID) is processed. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.[8]
-
Analysis: The processed spectrum is then analyzed to determine chemical shifts, multiplicities, coupling constants, and integration values, leading to the final structural interpretation.
Conclusion
While an experimental spectrum for (2-Bromo-5-methylphenyl)hydrazine is not publicly available in this context, a robust and scientifically sound interpretation can be predicted. By understanding the fundamental electronic effects of each substituent and comparing them to structurally similar molecules, we can confidently assign the expected signals for the aromatic, aliphatic, and hydrazine protons. This comparative and predictive approach is a cornerstone of structural elucidation in chemical research and is essential for any scientist working with novel molecular entities.
References
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum [chemicalbook.com]
- 5. m-Toluidine | C6H4CH3NH2 | CID 7934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromotoluene | 95-46-5 | Benchchem [benchchem.com]
- 7. ou.edu [ou.edu]
- 8. nmrprobe.org [nmrprobe.org]
A Comparative Guide to the Reactivity of 2-Bromo vs. 2-Chloro Aryl Hydrazines in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Aryl hydrazines, particularly those bearing halogen substituents, are foundational building blocks for a vast array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The choice between an ortho-bromo or ortho-chloro substituent on the phenylhydrazine ring is not trivial; it introduces subtle yet significant differences in reactivity that can be leveraged for synthetic advantage.
This guide provides an in-depth comparison of the reactivity profiles of 2-bromo- and 2-chloro-aryl hydrazines. We will dissect the underlying electronic and steric factors, present a comparative analysis within the context of the Fischer indole synthesis, and offer a robust experimental protocol for practical application.
The Decisive Factors: Electronic and Steric Effects of Ortho-Halogens
The reactivity of a substituted aryl hydrazine is governed by a delicate interplay between the inductive and resonance effects of the substituent, as well as its sheer physical size (steric hindrance).
-
Electronic Effects : Halogens exert a dual electronic influence. They are highly electronegative and pull electron density from the aromatic ring through the sigma bond network (a –I, or inductive, effect). This effect deactivates the ring towards electrophilic attack. Simultaneously, their lone pairs can donate electron density back into the ring's pi system (+R, or resonance, effect), which directs incoming electrophiles to the ortho and para positions.[1]
-
Chlorine vs. Bromine : Chlorine is more electronegative than bromine, resulting in a stronger electron-withdrawing inductive effect. This reduces the nucleophilicity of the hydrazine nitrogens more significantly than bromine does. Conversely, bromine is more polarizable and has a weaker electron-withdrawing character compared to chlorine, which can influence its interaction with catalysts and reagents.[2]
-
-
Steric Effects : The atomic radius of bromine is significantly larger than that of chlorine.[3] When positioned at the C2 (ortho) position, this size difference becomes a major steric impediment. This bulkiness can hinder the approach of reagents and influence the required conformational arrangements for cyclization, impacting reaction rates and potentially the regioselectivity of the outcome.
These fundamental differences are summarized in the table below.
| Feature | 2-Chloro Aryl Hydrazine | 2-Bromo Aryl Hydrazine | Impact on Reactivity |
| Electronegativity | Higher (~3.16) | Lower (~2.96) | Chlorine's stronger inductive pull may slightly reduce the hydrazine's nucleophilicity more than bromine. |
| Atomic Radius (Å) | Smaller (~1.75) | Larger (~1.85) | Bromine's greater bulk can sterically hinder key reaction steps like cyclization. |
| **Polarizability (ų) ** | Lower (~2.19) | Higher (~3.05) | Higher polarizability of bromine can lead to more favorable interactions with non-polar solvents or catalyst surfaces.[2] |
| Leaving Group Ability | Fair | Good | In subsequent reactions where the halogen is substituted (e.g., Buchwald-Hartwig), bromide is a superior leaving group to chloride. |
Case Study: The Fischer Indole Synthesis
The Fischer indole synthesis is the quintessential reaction for evaluating the utility of substituted aryl hydrazines.[4][5] It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an aryl hydrazine with a ketone or aldehyde.[6] The mechanism provides a clear framework for understanding how the ortho-halogen influences reactivity.
Analysis of Halogen Effects on Key Steps:
-
Hydrazone Formation : This initial condensation is a nucleophilic attack by the terminal nitrogen of the hydrazine. The stronger electron-withdrawing nature of chlorine slightly tempers this nucleophilicity more than bromine, potentially leading to a slower initial reaction rate.
-
[7][7]-Sigmatropic Rearrangement : This is often the rate-determining step.[7] The reaction proceeds through a cyclic transition state. The larger steric bulk of the 2-bromo substituent can create more conformational strain in achieving the required geometry for this rearrangement compared to the smaller 2-chloro group. This steric clash can increase the activation energy and slow the reaction.
-
Cyclization and Ammonia Elimination : The final ring-closing step involves an intramolecular nucleophilic attack. Again, the steric hindrance imposed by the ortho-substituent is critical. The larger bromine atom can impede the cyclization, potentially requiring more forceful conditions (higher temperatures or stronger acids) to drive the reaction to completion.
General Reactivity Trend:
Based on a synthesis of these factors, 2-chloro aryl hydrazines often exhibit slightly faster reaction kinetics in the Fischer indole synthesis compared to their 2-bromo counterparts , primarily due to the reduced steric hindrance of chlorine. However, the difference in reactivity is often manageable by adjusting reaction conditions. The choice of acid catalyst—Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like ZnCl₂—can also significantly influence the outcome and may favor one substrate over the other depending on the specific ketone used.[8][9]
Experimental Protocol: General Procedure for Fischer Indolization of a 2-Halo-Aryl Hydrazine
This protocol provides a robust starting point for synthesizing a 7-halo-indole. It is designed as a self-validating system where progress can be monitored via Thin Layer Chromatography (TLC).
Materials:
-
2-Bromophenylhydrazine hydrochloride or 2-Chlorophenylhydrazine hydrochloride (1.0 eq)
-
An enolizable ketone (e.g., cyclohexanone) (1.05 eq)
-
Ethanol (for hydrazone formation)
-
Glacial Acetic Acid (catalyst for hydrazone formation)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (catalyst for indolization)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for chromatography
Step-by-Step Methodology:
-
Hydrazone Formation: a. In a round-bottom flask equipped with a reflux condenser, suspend the 2-halo-phenylhydrazine hydrochloride (e.g., 5.0 mmol) and the ketone (5.25 mmol) in ethanol (25 mL). b. Add a few drops of glacial acetic acid to catalyze the reaction. c. Heat the mixture to reflux and monitor the reaction's progress by TLC until the starting hydrazine is consumed (typically 1-2 hours). d. For isolation: Cool the reaction mixture in an ice bath. The resulting hydrazone will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. e. For one-pot procedure: Proceed directly to the next step after cooling the reaction mixture and removing the ethanol under reduced pressure.
-
Indolization/Cyclization: a. Place polyphosphoric acid (approx. 10x the weight of the hydrazone) in a separate flask and pre-heat it to 80-100 °C in an oil bath. b. Carefully add the dried hydrazone from the previous step to the hot PPA with vigorous stirring. c. Continue heating and stirring the mixture. The optimal temperature may vary; a starting point of 100 °C is recommended. For the 2-bromo derivative, a slightly higher temperature or longer reaction time may be necessary to overcome steric hindrance. d. Monitor the formation of the indole product by TLC (staining with phosphomolybdic acid or potassium permanganate can aid visualization). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Very carefully, quench the reaction by pouring the viscous mixture onto crushed ice with stirring. c. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. d. Extract the aqueous mixture three times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. f. Concentrate the solvent under reduced pressure to yield the crude product. g. Purify the crude material by flash column chromatography on silica gel to obtain the pure 7-halo-indole.
Conclusion and Recommendations
Both 2-bromo- and 2-chloro-aryl hydrazines are valuable and effective substrates in modern organic synthesis. The choice between them should be guided by a clear understanding of their distinct properties.
-
For Faster Kinetics/Milder Conditions : 2-chloro aryl hydrazine is often the preferred choice due to its smaller steric profile, which generally allows for faster cyclization in reactions like the Fischer indole synthesis.
-
For Subsequent Functionalization : 2-bromo aryl hydrazine is superior if the halogen is intended to be used as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), as bromide is a much better leaving group than chloride.[10]
-
Practical Advice : Despite theoretical predictions, the optimal substrate is always context-dependent, influenced by the coupling partner (the ketone or aldehyde) and the specific reaction conditions. We strongly recommend empirical screening of both substrates alongside a small matrix of acid catalysts and temperatures as the most reliable method for identifying the highest-yielding conditions for any novel synthesis.
By understanding the fundamental principles of halogen reactivity and applying rigorous experimental methodology, researchers can effectively harness the unique characteristics of both 2-bromo- and 2-chloro-aryl hydrazines to advance their synthetic programs.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Talaei, Z., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2498-2505. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
-
Sanap, S. S., et al. (2023). Synthesis of 2-Phenyl Indole. International Journal of Novel Research and Development, 8(11). Available from: [Link]
-
Purdue University. Chapter 17: Reactions of Aromatic Compounds. Available from: [Link]
-
Szemraj, M., et al. (2024). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Veterinary Science, 10, 1306915. Available from: [Link]
-
Singh, J. Fischer Indole Synthesis. Available from: [Link]
-
Antonov, D., et al. (2022). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 27(16), 5174. Available from: [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Available from: [Link]
-
Pearson+. Bromine is a larger atom than chlorine, but the equilibrium const... Available from: [Link]
Sources
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromine is a larger atom than chlorine, but the equilibrium const... | Study Prep in Pearson+ [pearson.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. mdpi.com [mdpi.com]
- 10. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling (2-Bromo-5-methylphenyl)hydrazine
Part 1: Risk Assessment & Hazard Architecture
Handling (2-Bromo-5-methylphenyl)hydrazine requires a defensive mindset that assumes the chemical is a potent skin sensitizer, carcinogen, and systemic toxin . Hydrazine derivatives are notorious for their ability to penetrate standard laboratory nitrile gloves and absorb rapidly through the skin, causing hemolytic anemia and hepatotoxicity.
Hazard Classification (GHS)
| Hazard Class | Category | Critical Risk Description |
| Acute Toxicity | Cat 3 (Oral/Dermal) | Toxic if swallowed or in contact with skin. Rapid absorption potential. |
| Skin Corrosion | Cat 1B / 2 | Causes severe skin burns (especially as free base) or severe irritation. |
| Sensitization | Cat 1 | High potential for allergic skin reaction.[1] Once sensitized, trace exposure triggers reaction. |
| Carcinogenicity | Cat 1B | Presumed human carcinogen based on structural hydrazine analogs. |
| STOT-RE | Cat 2 | Damage to liver, kidneys, and blood (hemolysis) through prolonged exposure. |
The "Invisible" Threat: Permeation
Standard disposable nitrile gloves (4-6 mil) provide insufficient protection against aromatic hydrazines for durations longer than a few minutes. The non-polar bromo-methyl-phenyl ring facilitates permeation through nitrile rubber, while the hydrazine moiety attacks the skin.
Part 2: The Barrier Strategy (PPE Specifications)
This protocol uses a "Time-Based Layering" approach. Do not rely on a single PPE item; rely on the redundancy of the system.
Hand Protection (The Double-Glove Protocol)
-
Inner Layer: 4-mil Nitrile (Disposable). Function: Sweat absorption and final barrier against trace contamination.
-
Outer Layer (Task Dependent):
| Task Duration | Risk Level | Required Outer Glove | Rationale |
| < 5 Minutes | Low (Weighing solid) | Double Nitrile (Total 8-10 mil) | Provides tactile sensitivity for spatula work; immediate removal if splashed. |
| > 10 Minutes | High (Synthesis/Workup) | Silver Shield® (Laminate) or Butyl Rubber | Laminates resist aromatic hydrazine permeation for >4 hours. Nitrile breaks down in <15 mins. |
| Cleaning Spills | Critical | Viton® or Heavy Butyl | Maximum chemical resistance required. |
Respiratory & Body Protection[1][2][3][4]
-
Primary Engineering Control: All work MUST be performed in a certified chemical fume hood operating at face velocity 80–100 fpm.
-
Respiratory (Emergency/Spill only): Full-face respirator with P100/Organic Vapor (OV) cartridges. Note: Hydrazines often have poor warning properties (smell threshold > exposure limit), making air-purifying respirators risky for routine use.
-
Body:
-
Routine: Chemical-resistant lab coat (buttoned to neck) + chemically resistant apron (Tychem® or PVC) if handling liquids >100 mL.
-
High Risk: Tyvek® coveralls with elastic wrists/ankles.
-
Part 3: Operational Protocols
Workflow Visualization
The following diagram outlines the decision logic for safe handling and waste processing.
Figure 1: Decision logic for PPE selection and waste routing based on chemical state.
Step-by-Step Handling Procedure
Step 1: Preparation (The "Cold" Phase)
-
Clear the Hood: Remove unnecessary clutter. Place a disposable absorbent pad (benchkote) on the work surface.
-
Prepare Decon Solution: Mix a 5% Sodium Hypochlorite (Bleach) solution in a wash bottle. Label it "Hydrazine Quench".
-
Don PPE: Put on inner nitrile gloves -> Lab coat -> Laminate gloves (if handling liquid) -> Safety goggles.
Step 2: Weighing (Solid Handling)
-
Hazard:[2][3][4][5] Electrostatic dust can cling to gloves and cuffs.
-
Protocol: Use an antistatic gun if available. Weigh inside the fume hood using a draft shield. If the balance is outside the hood, taring must be done inside a sealed secondary container. Never weigh free hydrazine powder on an open bench.
Step 3: Solubilization & Reaction
-
Hazard:[2][3][4][5] Dissolving in organic solvents (DCM, MeOH) increases skin permeation rates significantly.
-
Protocol:
-
Add solvent slowly.
-
Keep the sash as low as possible (elbow height).
-
Glove Check: If solvent splashes on outer laminate gloves, wipe immediately. If splashes on nitrile gloves, doff and replace immediately .[6]
-
Part 4: Decontamination & Disposal
Crucial Warning: Do not mix hydrazine waste with oxidizing acids (Nitric acid) or heavy metal waste, as this can be explosive.
Chemical Destruction (Quenching)
Hydrazines can be chemically destroyed using oxidative degradation.
-
Dilution: Dilute the reaction residue or waste solution with water or isopropanol until the hydrazine concentration is estimated below 5% w/v.
-
Oxidation: Slowly add 5% Sodium Hypochlorite (household bleach) or Calcium Hypochlorite solution.
-
Observation: Nitrogen gas (
) will evolve. Ensure the vessel is vented (not sealed). -
Endpoint: Add bleach until a starch-iodide paper turns blue (indicating excess oxidant) or gas evolution ceases.
-
-
Wait: Let the mixture stand for 30 minutes.
Waste Stream
-
Labeling: "Hazardous Waste - Toxic, Corrosive. Contains: Deactivated Hydrazine Derivatives."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers.
Part 5: Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Drench: Wash with soap and water for 15 mins.[1] Do not use solvent (enhances absorption). | Medical: Seek attention. Monitor for delayed hemolysis (blood test). |
| Eye Contact | Flush: Eyewash station for 15 mins.[1][5] Hold eyelids open. | Medical: Consult ophthalmologist immediately. |
| Spill (Inside Hood) | Cover with absorbent pads. Wet pads with bleach solution to deactivate. | Dispose of pads as hazardous waste. |
| Spill (Outside Hood) | Evacuate area. Don SCBA or Full-Face Respirator before re-entry. | Use spill pillows. Decontaminate floor with bleach. |
References
-
Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: (2-Bromo-5-methylphenyl)hydrazine hydrochloride. Retrieved from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved from
-
Thermo Fisher Scientific. (2021). Glove Selection Guide for Organic Hydrazines. Retrieved from
-
PubChem. (n.d.). Compound Summary: Phenylhydrazine Derivatives Toxicity. Retrieved from
-
BenchChem. (2025). Safeguarding Your Research: Handling Hydrazine Hydrate. Retrieved from
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
